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Compound of Interest

Compound Name: 4-Phenoxyphenethylamine

Cat. No.: B055889

An independent verification of the binding affinity for the specific compound 4-
Phenoxyphenethylamine could not be definitively established due to a lack of direct
experimental data in the public domain. However, a comparative analysis of structurally related
phenethylamine derivatives with substitutions at the 4-position provides valuable insights into
the potential receptor binding profile of such compounds. This guide objectively examines the
binding affinities of various 4-substituted phenethylamines to key monoamine receptors,
supported by experimental data from published studies.

This analysis is intended for researchers, scientists, and drug development professionals
interested in the structure-activity relationships (SAR) of phenethylamine compounds. By
presenting quantitative data and detailed experimental methodologies, this guide aims to
facilitate a deeper understanding of how modifications at the 4-position of the phenethylamine
scaffold influence receptor interactions.

Comparative Binding Affinity Data

The following table summarizes the binding affinity data (Ki, in nM) for a selection of 4-
substituted phenethylamine derivatives at various serotonin (5-HT) and trace amine-associated
receptors (TAAR1). These compounds, featuring alkoxy and thio-substitutions, serve as
valuable surrogates for understanding the potential interactions of a 4-phenoxy moiety. Lower
Ki values indicate higher binding affinity.
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Compound

5-HT2A
Receptor
(Ki, nM)

5-HT2C
Receptor
(Ki, nM)

5-HT1A
Receptor
(Ki, nM)

TAAR1 (rat)
(Ki, nM)

Reference

2,5-
dimethoxy-4-
ethylthiophen
ethylamine
(2C-T-2)

26

130

>10000

28

[1]

2,5-
dimethoxy-4-
(n)-
propylthiophe
nethylamine
(2C-T-7)

12

64

>10000

33

[1]

2,5-
dimethoxy-4-
ethoxyphenet
hylamine
(2C-0-2)

1700

11000

>25000

3300

[2](3]

2,5-
dimethoxy-4-
propoxyphen
ethylamine
(2C-0-3)

330

2200

17000

1100

[2](3]

2,5-
dimethoxy-4-
isopropoxyph
enethylamine
(2C-0-4)

440

3500

25000

2200

[2](3]

2,5-
dimethoxy-4-
benzyloxyphe
nethylamine
(2C-0-27)

8.1

110

710

21

[2](3]

© 2025 BenchChem. All rights reserved.

Tech Support


https://pubmed.ncbi.nlm.nih.gov/12625872/
https://pubmed.ncbi.nlm.nih.gov/12625872/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12675387/
https://www.ncbi.nlm.nih.gov/books/NBK55069/table/ml162.t4/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12675387/
https://www.ncbi.nlm.nih.gov/books/NBK55069/table/ml162.t4/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12675387/
https://www.ncbi.nlm.nih.gov/books/NBK55069/table/ml162.t4/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12675387/
https://www.ncbi.nlm.nih.gov/books/NBK55069/table/ml162.t4/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

This data illustrates that the nature of the substituent at the 4-position significantly impacts
binding affinity. For instance, the presence of a larger, more lipophilic group like a benzylthio
substituent in 2C-0O-27 results in a markedly high affinity for the 5-HT2A receptor.[2] Generally,
extending the 4-alkoxy group tends to increase binding affinities at 5-HT2A and 5-HT2C
receptors.[3][4] In contrast, affinity for the 5-HT1A receptor is generally low for these
compounds.[3][4] Notably, many of these phenethylamine derivatives exhibit strong binding to
the trace amine-associated receptor 1 (TAAR1).[3][4]

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using radioligand
binding assays. This is a standard in vitro technique used to quantify the interaction of a ligand
with its receptor.

General Radioligand Binding Assay Protocol:

o Receptor Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A, 5-
HT2C) are prepared from transfected cell lines (e.g., HEK293 cells).

 Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the
receptor with high affinity, e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell
membrane preparation.

o Competition: A range of concentrations of the unlabeled test compound (e.g., a 4-substituted
phenethylamine) is added to compete with the radioligand for binding to the receptor.

o Separation: The receptor-bound radioligand is separated from the unbound radioligand,
typically through rapid filtration over glass fiber filters.

o Quantification: The amount of radioactivity trapped on the filters, which corresponds to the
amount of bound radioligand, is measured using a scintillation counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The binding affinity of the test compound (Ki)
is then calculated from the IC50 value using the Cheng-Prusoff equation.
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This methodology allows for a precise determination of the affinity of a compound for a specific

receptor subtype.

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding
assay used to determine the binding affinity of a test compound.

Preparation

Test Compound
(e.g., 4-Phenoxyphenethylamine analog)

Assay Separation Detection & Analysis

R Ligand Incubation of Receptor, HEENY Rapid Filtration to Separate Scintillation Counting > Data Analysis to
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(e.g., Transfected Cells)
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Generalized workflow for a competitive radioligand binding assay.

In conclusion, while direct binding data for 4-Phenoxyphenethylamine remains elusive, the
analysis of structurally similar compounds strongly suggests that a phenoxy substitution at the
4-position would likely result in significant interactions with monoamine receptors, particularly
the serotonin 5-HT2A receptor. The high affinity observed for compounds with bulky, lipophilic
4-position substituents provides a compelling rationale for further investigation into the
pharmacological profile of 4-Phenoxyphenethylamine. The experimental protocols and
workflows outlined here provide a solid foundation for such future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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